Cas no 2092492-05-0 (2-(4-iodo-5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine)

2-(4-iodo-5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 2092492-05-0
- F2198-1848
- AKOS026721734
- starbld0011249
- 2-(4-iodo-5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine
-
- Inchi: 1S/C11H13IN4/c1-8-10(12)11(15-16(8)7-5-13)9-4-2-3-6-14-9/h2-4,6H,5,7,13H2,1H3
- InChI Key: LDQBAKABNZPNMN-UHFFFAOYSA-N
- SMILES: IC1C(C2C=CC=CN=2)=NN(C=1C)CCN
Computed Properties
- Exact Mass: 328.01849g/mol
- Monoisotopic Mass: 328.01849g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 226
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 56.7Ų
- XLogP3: 0.9
2-(4-iodo-5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2198-1848-10g |
2-(4-iodo-5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine |
2092492-05-0 | 95%+ | 10g |
$1957.0 | 2023-09-06 | |
TRC | I176976-100mg |
2-(4-iodo-5-methyl-3-(pyridin-2-yl)-1h-pyrazol-1-yl)ethan-1-amine |
2092492-05-0 | 100mg |
$ 115.00 | 2022-06-04 | ||
Life Chemicals | F2198-1848-0.25g |
2-(4-iodo-5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine |
2092492-05-0 | 95%+ | 0.25g |
$419.0 | 2023-09-06 | |
TRC | I176976-500mg |
2-(4-iodo-5-methyl-3-(pyridin-2-yl)-1h-pyrazol-1-yl)ethan-1-amine |
2092492-05-0 | 500mg |
$ 435.00 | 2022-06-04 | ||
Life Chemicals | F2198-1848-0.5g |
2-(4-iodo-5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine |
2092492-05-0 | 95%+ | 0.5g |
$442.0 | 2023-09-06 | |
Life Chemicals | F2198-1848-2.5g |
2-(4-iodo-5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine |
2092492-05-0 | 95%+ | 2.5g |
$932.0 | 2023-09-06 | |
TRC | I176976-1g |
2-(4-iodo-5-methyl-3-(pyridin-2-yl)-1h-pyrazol-1-yl)ethan-1-amine |
2092492-05-0 | 1g |
$ 660.00 | 2022-06-04 | ||
Life Chemicals | F2198-1848-5g |
2-(4-iodo-5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine |
2092492-05-0 | 95%+ | 5g |
$1398.0 | 2023-09-06 | |
Life Chemicals | F2198-1848-1g |
2-(4-iodo-5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine |
2092492-05-0 | 95%+ | 1g |
$466.0 | 2023-09-06 |
2-(4-iodo-5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine Related Literature
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M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
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2. Caper tea
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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5. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
Additional information on 2-(4-iodo-5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine
Introduction to 2-(4-iodo-5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine (CAS No. 2092492-05-0)
2-(4-iodo-5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine, identified by its CAS number 2092492-05-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole class, a heterocyclic structure known for its broad biological activity and utility in drug development. The presence of multiple functional groups, including an iodine substituent, a methyl group, and a pyridine moiety, makes this molecule a promising candidate for further exploration in synthetic chemistry and pharmacological applications.
The structural features of 2-(4-iodo-5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine contribute to its potential as a bioactive scaffold. The iodine atom at the 4-position of the pyrazole ring enhances its reactivity, making it suitable for cross-coupling reactions such as Suzuki-Miyaura coupling, which is widely employed in the synthesis of complex organic molecules. Additionally, the methyl group at the 5-position and the pyridinyl group at the 3-position introduce additional layers of functionality that can be exploited for modulating biological activity.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from pyrazole derivatives. Pyrazoles have demonstrated efficacy in various therapeutic areas, including anti-inflammatory, antiviral, anticancer, and antimicrobial applications. The compound 2-(4-iodo-5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine is particularly intriguing due to its ability to serve as a versatile intermediate in the synthesis of more complex molecules. Its unique structural configuration allows for the introduction of diverse pharmacophores, making it a valuable building block in medicinal chemistry.
One of the most compelling aspects of this compound is its potential in drug discovery and development. The pyridine ring, being electron-deficient, can interact with various biological targets through hydrogen bonding and π-stacking interactions. This property is particularly useful in designing small-molecule inhibitors that can modulate enzyme activity or receptor binding. Furthermore, the presence of an iodine atom provides a handle for further functionalization via palladium-catalyzed reactions, enabling the construction of increasingly complex molecular architectures.
Recent studies have highlighted the importance of pyrazole derivatives in addressing unmet medical needs. For instance, researchers have reported on the development of novel antiviral agents based on pyrazole scaffolds that exhibit potent activity against RNA viruses. The compound 2-(4-iodo-5-methyl-3-(pyridin-2-y l)-1H-pyrazol -1 -yl)ethan -1 -amine shares structural similarities with some of these lead compounds, suggesting that it may also possess antiviral properties. Further investigation into its biological activity could uncover new therapeutic possibilities.
The synthesis of 2-(4 -iodo -5 -methyl -3 -(pyridin -2 -yl ) -1 H -pyrazol -1 -yl)ethan -1 -amine involves multi-step organic transformations that showcase modern synthetic methodologies. Key steps include nucleophilic substitution reactions to introduce the iodine and methyl groups, followed by cross-coupling reactions to incorporate the pyridinyl moiety. These synthetic strategies highlight the compound's utility as a platform for exploring advanced chemical transformations.
The pharmacological potential of this compound is further underscored by its ability to engage with multiple biological pathways. For example, pyrazole derivatives have been shown to interact with kinases and other enzymes involved in signal transduction pathways. By modulating these pathways, such compounds can exhibit therapeutic effects in conditions like cancer and inflammatory diseases. The structural diversity offered by 2-(4 -iodo -5 -methyl -3 -(pyridin -2 -yl ) -1 H -pyrazol -1 -yl)ethan -1 -amine makes it an attractive candidate for designing molecules with tailored biological activities.
In conclusion,2-(4-i od o--5-methyl--3-(pyridin--2-y l)--lH-p yra zol-l-l yl)ethan-l-am ine (CAS No.l 20924920S--05--0) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and reactivity make it a valuable tool for drug discovery and development. As research continues to uncover new applications for pyrazole derivatives,this compound holds promise for contributing to innovative therapeutic solutions across various medical fields.
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